molecular formula C8H8N4S B2524951 2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine CAS No. 1864112-37-7

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

Cat. No. B2524951
M. Wt: 192.24
InChI Key: MOGVQJGRYKIGKP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds that have garnered significant attention due to their versatile scaffold which is useful in organic synthesis and drug development. These compounds are known for their reactivity and a wide range of biological activities, making them valuable in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyrazines can be achieved through various strategies. One approach involves regioselective metalation, which allows for the functionalization of the imidazo[1,2-a]pyrazine core at specific positions to afford a range of derivatives . Another method includes the condensation of alpha-halogenocarbonyl compounds with aminopyrazines, leading to compounds with diverse biological activities . Additionally, palladium-catalyzed reactions such as amino- or alkoxycarbonylation have been employed to synthesize novel 6-substituted imidazo[1,2-a]pyrazines .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrazines can be characterized using various spectroscopic techniques. For instance, the 13C NMR spectral data can be used to confirm the structures of methyl-substituted derivatives and to study nucleophilic substitution reactions . The molecular docking and QSAR studies of Tetra hydro imidazo[1,2-a]pyrazine derivatives have shown that electron-withdrawing groups like nitro and bromo confer potent activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines undergo a variety of chemical reactions that lead to the formation of biologically active compounds. For example, the nucleophilic substitution of dibromoimidazo[1,2-a]pyrazine by a methoxy group has been studied using 13C NMR to understand the reactivity of these compounds . The synthesis of imidazo[1,2-a]pyrazine–coumarin hybrids through Suzuki–Miyaura cross-coupling reactions demonstrates the potential for creating diverse molecules with enhanced biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrazines are influenced by their substitution patterns. These properties are crucial for their biological applications, as seen in the development of antiulcer agents where structure-activity-toxicity relationships were investigated to identify compounds with a balance of antisecretory and cytoprotective activity while minimizing adverse effects . The anti-inflammatory, analgesic, and ulcerogenic activities of methyl-substituted imidazo[1,2-a]pyrazines have also been evaluated, providing insights into their pharmacological profiles .

Scientific Research Applications

Synthetic Methods and Reactivity

Recent Advances in Development of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines serve as a versatile scaffold in organic synthesis and drug development. Research has compiled progress in synthetic methods, illustrating its reactivity and diverse biological activity. The review focuses on substitution patterns, aiding future developments in this area (Goel, Luxami, & Paul, 2015).

Biological Applications

Anticancer Agents

A study explored the identification of compounds with gastric antisecretory and cytoprotective properties, including imidazo[1,2-a]pyrazine analogues. These compounds exhibit pharmacological profiles potentially useful in antiulcer therapies (Kaminski et al., 1987).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety and imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. This research aimed at creating new antibacterial agents, highlighting the antimicrobial potential of these compounds (Azab, Youssef, & El-Bordany, 2013).

Pharmaceutical Development

Inhibitor of Aurora Kinases

The imidazo-[1,2-a]-pyrazine core was optimized to develop SCH 1473759, a potent inhibitor of Aurora kinases A and B, showcasing improved cell potency and aqueous solubility. This compound demonstrated efficacy in human tumor xenograft mouse models, indicating its potential in cancer therapy (Yu et al., 2010).

Chemical Reactivity and Novel Syntheses

Palladium-Catalyzed Cross-Coupling

An efficient method for the selective functionalization of imidazo[1,2-a]pyrazines via palladium-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H arylation, vinylation, and benzylation was developed. This procedure facilitates the design of biologically relevant compounds (Gembus et al., 2012).

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-5-4-11-8(12)13-7-6-9-2-3-10-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGVQJGRYKIGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-methyl-1H-imidazol-2-yl)thio)pyrazine

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